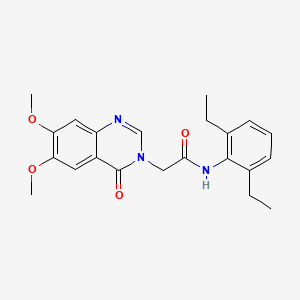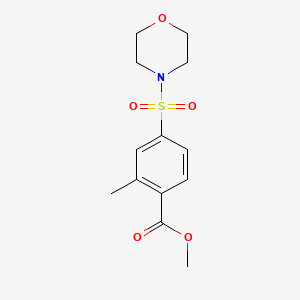![molecular formula C26H28ClNO6 B12188538 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12188538.png)
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the benzyl and chloro groups: This step involves the selective substitution reactions on the chromen-2-one core.
Attachment of the butanoate moiety: This is done through esterification reactions, where the chromen-2-one derivative reacts with 4-[(tert-butoxycarbonyl)amino]butanoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput screening for catalysts and reaction conditions, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chromen-2-one core is known to interact with various proteins, potentially affecting cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one structure.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the benzyl, chloro, and butanoate moieties, which may confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives.
Properties
Molecular Formula |
C26H28ClNO6 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H28ClNO6/c1-16-18-14-20(27)22(32-23(29)11-8-12-28-25(31)34-26(2,3)4)15-21(18)33-24(30)19(16)13-17-9-6-5-7-10-17/h5-7,9-10,14-15H,8,11-13H2,1-4H3,(H,28,31) |
InChI Key |
BMHIBDFSIBACBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12188461.png)
![3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12188463.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12188467.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B12188475.png)
![N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12188480.png)
![6-{[(Phenylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B12188490.png)
![N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12188496.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12188519.png)
![2'-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12188524.png)
![N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12188541.png)
![3-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12188548.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12188549.png)
